molecular formula C5H5NO2 B1200036 2,6-Dihydroxypyridine CAS No. 626-06-2

2,6-Dihydroxypyridine

Cat. No. B1200036
CAS RN: 626-06-2
M. Wt: 111.1 g/mol
InChI Key: WLFXSECCHULRRO-UHFFFAOYSA-N
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Description

2,6-Dihydroxypyridine is an alkaloid with the molecular formula C5H3N(OH)2 . It is a colorless solid and an intermediate in the degradation of nicotine . It is also known by other names such as 6-Hydroxypyridin-2(1H)-one, 2(1H)-Pyridinone, 6-Hydroxy-2(1H)-pyridone, 1-Deazauracil, 2-Hydroxy-6-pyridinone, and 6-Hydroxy-2-pyridone .


Synthesis Analysis

2,6-Dihydroxypyridine is an intermediate in the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans . The synthesis of macrocyclic variants of commonly employed phosphine-based pincer ligands derived from lutidine (PNP-14) and 2,6-dihydroxypyridine (PONOP-14) is described, where the P-donors are trans-substituted with a tetradecamethylene linker .


Molecular Structure Analysis

The molecular formula of 2,6-Dihydroxypyridine is C5H5NO2 . Its average mass is 111.099 Da and its monoisotopic mass is 111.032028 Da .


Chemical Reactions Analysis

2,6-Dihydroxypyridine is a key intermediate in the degradation of nicotine by certain bacteria . The enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran . 2,6-Dihydroxypyridine is hydroxylated by hydroperoxy-FAD .


Physical And Chemical Properties Analysis

2,6-Dihydroxypyridine is a colorless crystalline solid . It has a density of 1.379 ± 0.06 g/cm3, a melting point of 190–191 °C, and a boiling point of 387.2 ± 42.0 °C . It is soluble in water (41g/L) .

Scientific Research Applications

Nicotine Degradation

2,6-Dihydroxypyridine: is a key intermediate in the degradation of nicotine. The aerobic bacterium Arthrobacter nicotinovorans utilizes this compound in the pathway to break down nicotine from tobacco . This process is crucial for understanding nicotine addiction and developing methods to degrade nicotine in the environment.

Oxidation Reactions

This compound serves as a substrate for enzymes like monooxygenase, which are involved in oxidation reactions. These reactions are important for various biochemical processes, including the metabolism of different substances .

Tautomerism Studies

The ability of 2,6-Dihydroxypyridine to exist in multiple tautomeric forms makes it a subject of interest in solvent-dependent studies. This has implications for understanding chemical stability and reactivity in different environments .

Hair Dyeing Applications

In the cosmetic industry, 2,6-Dihydroxypyridine has been investigated as a coupling agent in the oxidation method of dyeing hair. It works alongside other compounds to intensify the color of dyed hair .

Enzymatic Research

The enzyme 2,6-dihydroxypyridine-3-hydroxylase , produced in Escherichia coli , catalyzes a step in nicotine degradation involving 2,6-Dihydroxypyridine . This is significant for biotechnological applications where enzyme catalysis is required .

Organophosphate Pesticide Degradation

A study revealed that 2,6-Dihydroxypyridine is an intermediate in the degradation of the organophosphate pesticide chlorpyrifos. This highlights its potential role in bioremediation and the detoxification of harmful pesticides .

Mechanism of Action

Target of Action

2,6-Dihydroxypyridine (2,6-DHP) is an intermediate in the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans . The primary target of 2,6-DHP is the enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is produced in Escherichia coli . This enzyme is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran .

Mode of Action

The mode of action of 2,6-DHP involves its function as a substrate for oxygenase . One example is the enzyme monooxygenase, which oxidizes the substrate by transferring one oxygen atom of O2 to the substrate . The other oxygen atom is reduced to water .

Biochemical Pathways

2,6-DHP is a key intermediate in the degradation of nicotine by certain bacteria . The enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran . 2,6-DHP is hydroxylated by hydroperoxy-FAD . This reaction yields 2,3,6-tri-hydroxypyridine .

Pharmacokinetics

Information on the pharmacokinetics of 2,6-DHP is limited. It is known that 2,6-dhp is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 2,6-DHP is the production of 2,3,6-tri-hydroxypyridine . This is a key step in the degradation of nicotine by certain bacteria .

Action Environment

The action of 2,6-DHP is influenced by environmental factors such as oxygen levels . For instance, the reaction of 2,6-dihydroxypyridine oxidase from Arthrobacter oxydans with 2,6-DHP under low oxygen conditions resulted in the transient accumulation of a product with UV-Vis spectral properties similar to 2,3,6-trihydroxypyridine .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

2,6-Dihydroxypyridine has been investigated in an oxidation method of dyeing hair . The process utilizes 2,6-dihydroxypyridine as a coupling agent, and 2,4,5,6-tetraaminopyrimidine as a primary intermediate. This oxidation method intensifies the color of the dyed hair for several days . More specific and detailed studies are required to investigate the toxicity of each CP intermediates .

properties

IUPAC Name

6-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFXSECCHULRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10357-84-3 (hydrochloride), 56047-04-2 (sulfate)
Record name 2,6-Dihydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90211643
Record name 2,6-Dihydroxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

626-06-2
Record name 2,6-Dihydroxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,6-diol
Source European Chemicals Agency (ECHA)
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Record name 2,6-DIHYDROXYPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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